1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide
Description
1-Benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a benzyl group at the 1-position of the pyrrolidone ring and a 2,3-dihydro-1,4-benzodioxin substituent on the carboxamide nitrogen. The compound’s structure combines a lipophilic benzyl group with the electron-rich benzodioxin moiety, which is known to influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19-10-15(13-22(19)12-14-4-2-1-3-5-14)20(24)21-16-6-7-17-18(11-16)26-9-8-25-17/h1-7,11,15H,8-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDSBDCJSKHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the dihydrobenzodioxin intermediate, followed by the introduction of the benzyl group and the formation of the pyrrolidine ring. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The benzyl and dihydrobenzodioxin groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Key Observations :
- The benzyl group in the target compound increases molecular weight and likely reduces aqueous solubility compared to the thiazole-containing analog, which benefits from the polarizable sulfur atom in the thiazole ring .
- The benzodioxin moiety, common to both compounds, is associated with enhanced metabolic stability due to its rigid, aromatic structure .
Antihepatotoxic Compounds with Benzodioxin Systems
Compounds containing the 1,4-dioxane or benzodioxin ring system, such as 3',4'-(1",4"-dioxino)flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone (4g), exhibit significant antihepatotoxic activity comparable to silymarin (a flavonoid complex). These compounds reduce serum biomarkers of liver damage (e.g., SGOT, SGPT) in rat models .
SAR Insights :
- Hydrophilic Substituents : The presence of a hydroxymethyl group on the dioxane ring (e.g., compound 4g) enhances antihepatotoxic activity by improving solubility and target engagement .
- Rigid Aromatic Systems : The benzodioxin ring in the target compound may confer similar stability but requires hydrophilic substituents (absent in the benzyl group) to optimize bioavailability.
Pyrrolidine Carboxamide Derivatives
The analog 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS: 741733-98-2) highlights the importance of nitrogen-linked heterocycles. The thiazole group’s hydrogen-bonding capacity may improve target affinity compared to the benzyl group, which prioritizes lipophilicity and membrane permeability .
Data Tables
Table 1: Physicochemical Comparison of Pyrrolidine Carboxamides
Table 2: Antihepatotoxic Activity of Benzodioxin-Containing Compounds
| Compound | SGOT Reduction (%) | SGPT Reduction (%) | Key Substituent |
|---|---|---|---|
| Silymarin (Standard) | 58.2 | 62.4 | Flavonoid-dioxane hybrid |
| 3',4'-(1",4"-Dioxino)flavone (4f) | 54.6 | 59.8 | Dioxane-linked flavone |
| 3',4'-(2-Hydroxymethyl-1",4"-dioxino)flavone (4g) | 61.3 | 65.1 | Hydroxymethyl-dioxane flavone |
Biological Activity
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a benzyl group, a dihydrobenzodioxin moiety, and a pyrrolidine ring. These structural characteristics suggest a diverse range of biological interactions and applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is classified under the category of dihydropyridine derivatives, which are known for their diverse pharmacological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H20N2O4 |
| Molecular Weight | 352.39 g/mol |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular pathways, leading to physiological effects that are beneficial in therapeutic contexts. For instance, studies have suggested that compounds with similar structures may exhibit neuroprotective properties by interacting with the NMDA receptor system, which is crucial for synaptic plasticity and memory function .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that modifications to the benzodioxin moiety can enhance activity against specific pathogens.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects against neurotoxic agents like NMDA. This suggests that the compound may also possess neuroprotective qualities by inhibiting calcium influx and reducing excitotoxicity .
- Anticancer Potential : Compounds with similar scaffolds have shown cytotoxic effects on various cancer cell lines, indicating that this compound could be explored further for its anticancer properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Neuroprotection Studies : A series of derivatives based on the pyrrolidine structure were synthesized and evaluated for their neuroprotective activities against NMDA-induced cytotoxicity. One derivative showed significantly higher potency than established neuroprotective agents .
- Antimicrobial Screening : A study on related benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis. This highlights the importance of structural modifications in enhancing biological efficacy .
Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
